molecular formula C9H15NO3 B13510639 1-Acetyl-3-methylpiperidine-3-carboxylic acid

1-Acetyl-3-methylpiperidine-3-carboxylic acid

Cat. No.: B13510639
M. Wt: 185.22 g/mol
InChI Key: XKRIIUMSTPLLOI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-3-methylpiperidine-3-carboxylic acid can be synthesized through various methods. One common approach involves the acylation of 3-methylpiperidine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetyl-3-methylpiperidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-3-methylpiperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes. For example, it can act as a ligand for peptidyl-prolyl cis-trans isomerase, catalyzing the cis-trans isomerization of proline imidic peptide bonds in oligopeptides. This activity is crucial in protein folding and function .

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-3-methylpiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

1-acetyl-3-methylpiperidine-3-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-7(11)10-5-3-4-9(2,6-10)8(12)13/h3-6H2,1-2H3,(H,12,13)

InChI Key

XKRIIUMSTPLLOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC(C1)(C)C(=O)O

Origin of Product

United States

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